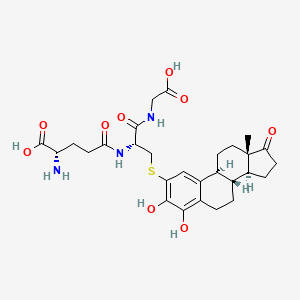
4-Hydroxyestrone-2-glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyestrone-2-glutathione is a conjugated compound formed from 4-hydroxyestrone and glutathione. 4-Hydroxyestrone is an endogenous estrogen metabolite known for its neuroprotective effects against oxidative damage . Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes . The conjugation of 4-hydroxyestrone with glutathione enhances its solubility and facilitates its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxyestrone-2-glutathione involves the conjugation of 4-hydroxyestrone with glutathione. This reaction is typically catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathione moiety to the 4-hydroxyestrone molecule . The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of cofactors such as magnesium ions to enhance enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of glutathione S-transferase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the conjugated compound. The product is then purified using chromatographic techniques to obtain a high-purity form suitable for various applications.
化学反应分析
Types of Reactions
4-Hydroxyestrone-2-glutathione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert the quinone derivatives back to their original hydroxy forms.
Substitution: The glutathione moiety can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various quinone derivatives and their reduced forms. These products are of interest due to their potential biological activities and implications in oxidative stress-related diseases .
科学研究应用
4-Hydroxyestrone-2-glutathione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the conjugation reactions of estrogens and their metabolites.
Biology: The compound is studied for its role in cellular detoxification processes and its effects on oxidative stress.
作用机制
The mechanism of action of 4-hydroxyestrone-2-glutathione involves its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The glutathione moiety acts as an antioxidant, while the 4-hydroxyestrone component provides additional neuroprotective effects. The compound enhances the cytoplasmic translocation of p53, a tumor suppressor protein, through SIRT1-mediated deacetylation, thereby promoting cell survival under oxidative stress conditions .
相似化合物的比较
Similar Compounds
2-Hydroxyestrone: Another estrogen metabolite with weaker estrogenic activity and less neuroprotective effects compared to 4-hydroxyestrone.
16-Hydroxyestrone: Known for its stronger estrogenic effects and association with increased cancer risk.
Glutathione Conjugates: Other glutathione conjugates of estrogen metabolites, such as 2-hydroxyestrone-2-glutathione, which have different biological activities and detoxification properties.
Uniqueness
4-Hydroxyestrone-2-glutathione is unique due to its strong neuroprotective effects and its ability to neutralize ROS effectively. Its conjugation with glutathione enhances its solubility and facilitates its excretion, making it a valuable compound for studying estrogen metabolism and oxidative stress-related diseases .
属性
分子式 |
C28H37N3O9S |
|---|---|
分子量 |
591.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H37N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,28-/m0/s1 |
InChI 键 |
UKCFCQKNUGHMIT-ZSNSHDFUSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


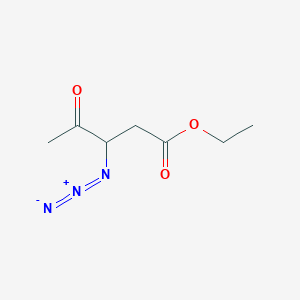
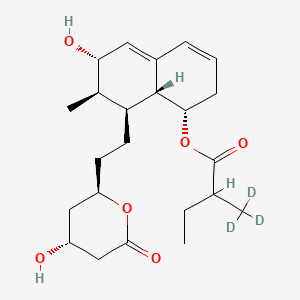
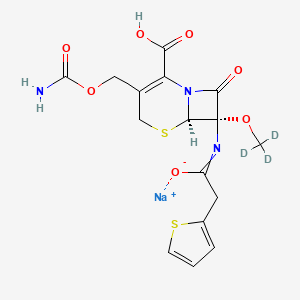
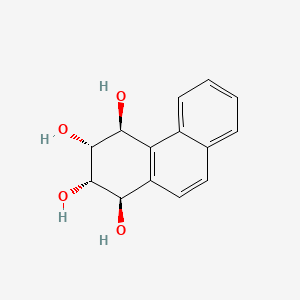
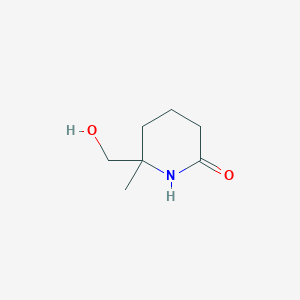
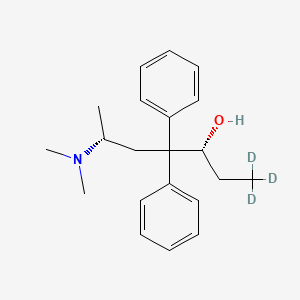
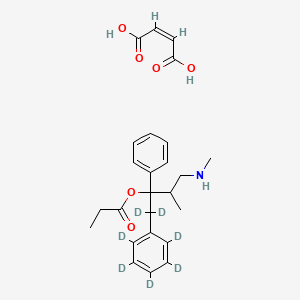
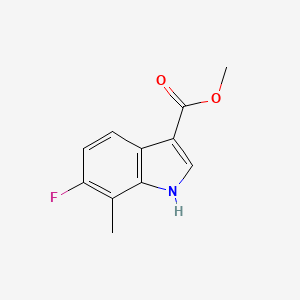
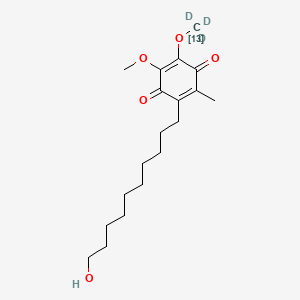
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
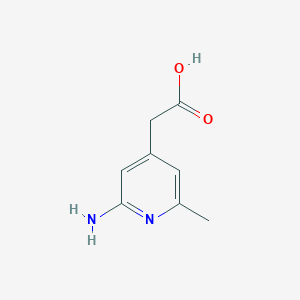
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
